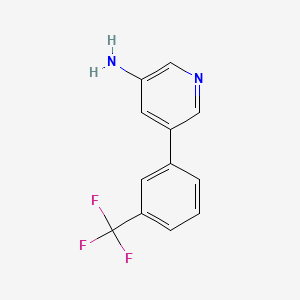

5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

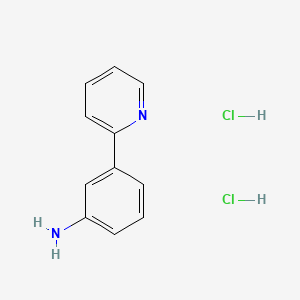

5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine is a chemical compound that belongs to the class of organic compounds known as benzanilides . It has a molecular formula of C12H9F3N2 and a molecular weight of 238.213. This compound is not intended for human or veterinary use, but for research purposes only.

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

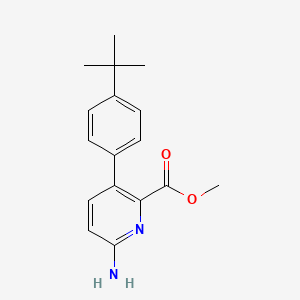

A series of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, including 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine, were synthesized and evaluated for their anticancer activity. Compounds were tested against various cancer cell lines such as lung, breast, prostate, and cervical cancers, with some demonstrating promising bioactivity at micro molar concentrations (Chavva et al., 2013).

Synthesis and Derivative Formation

The compound has been used in the synthesis of diverse derivatives. For instance, it served as a precursor in the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, which are important for their potential biological applications (Bradiaková et al., 2009).

Novel Pyridine Derivatives

Research aimed at synthesizing novel pyridine derivatives, including 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine, for potential antitumor activity has been conducted. These derivatives were evaluated against various cancer cell lines, with some showing higher antitumor activity compared to standard drugs (Hafez & El-Gazzar, 2020).

Application in Synthesis of Complexes

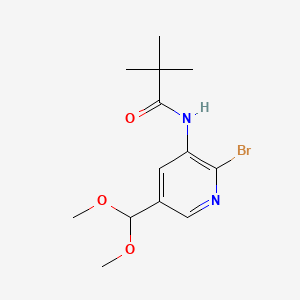

The compound has been utilized in the synthesis of metal complexes with potential applications. For instance, tris((6-phenyl-2-pyridyl)methyl)amine derivatives derived from it have shown enhanced solubility in organic and aqueous solvents, exhibiting interesting fluorescence and binding properties (Liang et al., 2009).

Catalytic Applications

Trinuclear N-heterocyclic carbene–palladium(II) complexes synthesized from pyridine derivatives including 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine have been effective catalysts in Suzuki–Miyaura coupling reactions, producing biaryl products in good yields (Wang et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-2-8(4-10)9-5-11(16)7-17-6-9/h1-7H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTRUWZURVKFJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735027 |

Source

|

| Record name | 5-[3-(Trifluoromethyl)phenyl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine | |

CAS RN |

1226168-85-9 |

Source

|

| Record name | 5-[3-(Trifluoromethyl)phenyl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)

![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)

![2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B581356.png)